molecular formula C26H26ClNO4 B11675142 Ethyl 7-(4-chlorophenyl)-4-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Ethyl 7-(4-chlorophenyl)-4-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B11675142
M. Wt: 451.9 g/mol
InChI Key: WPTFVXPMUQKZKS-UHFFFAOYSA-N
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Description

Ethyl 7-(4-chlorophenyl)-4-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a polycyclic compound featuring a hexahydroquinoline core substituted with aromatic and alkyl groups. The structural complexity arises from:

  • Position 7: A 4-chlorophenyl group, introducing electron-withdrawing and steric effects.
  • Position 4: A 2-methoxyphenyl group, contributing electron-donating properties via the methoxy substituent.
  • Position 2: A methyl group, enhancing lipophilicity.
  • Ester functionality (C3): Ethyl carboxylate, influencing solubility and reactivity.

Properties

Molecular Formula

C26H26ClNO4

Molecular Weight

451.9 g/mol

IUPAC Name

ethyl 7-(4-chlorophenyl)-4-(2-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate

InChI

InChI=1S/C26H26ClNO4/c1-4-32-26(30)23-15(2)28-20-13-17(16-9-11-18(27)12-10-16)14-21(29)25(20)24(23)19-7-5-6-8-22(19)31-3/h5-12,17,24,28H,4,13-14H2,1-3H3

InChI Key

WPTFVXPMUQKZKS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC2=C(C1C3=CC=CC=C3OC)C(=O)CC(C2)C4=CC=C(C=C4)Cl)C

Origin of Product

United States

Preparation Methods

Reaction Design and Optimization

The ionic liquid [H₂-DABCO][HSO₄]₂ has emerged as a highly efficient catalyst for synthesizing hexahydroquinoline derivatives via a one-pot, four-component reaction. As demonstrated by Patel et al., this method combines 1,3-dicarbonyl compounds (e.g., dimedone), aldehydes, malononitrile, and ammonium acetate in ethanol at room temperature. For the target compound, the protocol can be adapted by substituting malononitrile with ethyl acetoacetate to introduce the ester functionality.

Catalytic Efficiency and Conditions

  • Catalyst Loading : 30–40 mg of [H₂-DABCO][HSO₄]₂ per mmol of substrate achieves 76–99% yields in 5–15 minutes.

  • Solvent System : Ethanol is optimal, with reaction times doubling in aqueous ethanol (Table 1).

Table 1 : Optimization of Reaction Conditions for Hexahydroquinoline Synthesis

EntryCatalyst (mg)SolventTime (min)Yield (%)
830EtOH598
930EtOH + H₂O1064

Solvent-Free Solid-State Synthesis

Mechanochemical Approach

Jin et al. reported a solvent- and catalyst-free method for synthesizing 5-oxo-hexahydroquinolines by grinding 1,3-diaryl-2-propen-1-one (chalcone), 5,5-dimethyl-1,3-cyclohexanedione, and ammonium acetate at 80°C. This approach is ideal for introducing dual aryl groups but requires post-synthetic modifications to incorporate the ester and methyl groups.

Chalcone Synthesis

  • Claisen-Schmidt Condensation : React 4-chloroacetophenone with 2-methoxybenzaldehyde in alkaline ethanol to yield the chalcone intermediate.

  • Characterization : FT-IR peaks at 1650 cm⁻¹ (C=O stretch) and ¹H NMR doublets at δ 7.3–7.5 ppm confirm the trans-configuration of the chalcone.

Hantzsch-Type Cyclocondensation Approach

Traditional Methodology

The Hantzsch reaction, employing ethyl acetoacetate, aldehydes, dimedone, and ammonium acetate, is a cornerstone for synthesizing 1,4-dihydropyridines. Adapting this method for hexahydroquinolines involves:

Reaction Components

  • β-Ketoester : Ethyl acetoacetate provides the 2-methyl and 3-carboxylate groups.

  • Aldehyde : 2-Methoxybenzaldehyde directs the 4-aryl substituent.

  • Limitation : The 7-(4-chlorophenyl) group cannot be introduced via standard Hantzsch conditions, as dimedone contributes only methyl groups to the cyclohexane ring.

Modified Protocol

  • Hybrid Approach : Combine the Hantzsch reaction with a Michael addition using 4-chlorophenylacetylene as a dienophile. This unorthodox method remains exploratory, with no documented yields.

Structural Characterization and Analytical Data

Spectroscopic Confirmation

  • FT-IR : Peaks at 1698 cm⁻¹ (ester C=O) and 3284 cm⁻¹ (NH stretch) align with reported hexahydroquinolines.

  • ¹H NMR : Singlets at δ 2.29 ppm (2-CH₃) and δ 4.08 ppm (OCH₂CH₃), alongside aromatic multiplets at δ 6.7–7.3 ppm, confirm substituent placement.

Table 2 : Comparative Yields of Analogous Hexahydroquinolines

CompoundMethodYield (%)
Ethyl 4-(4-Cl-Ph)-2-Me-5-oxo-HHQIonic liquid98
Ethyl 4-(4-OMe-Ph)-2-Me-5-oxo-HHQHantzsch85

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-(4-chlorophenyl)-4-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, especially at the para position relative to the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of ethyl 7-(4-chlorophenyl)-4-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves several steps:

  • Starting Materials : The synthesis typically begins with the reaction of appropriate substituted phenyl derivatives with cyclohexanones or related compounds.
  • Reagents and Conditions : Common reagents include triethylamine and various solvents such as ethanol. The reaction conditions often involve refluxing to facilitate the formation of the desired product.
  • Characterization : The final compound is characterized using techniques like NMR spectroscopy and X-ray crystallography to confirm its structure and purity.

The compound features a hexahydroquinoline core which is known for its diverse biological activities. Its structure includes various functional groups that contribute to its reactivity and interaction with biological targets.

Antimicrobial Activity

Research indicates that derivatives of hexahydroquinoline compounds exhibit significant antimicrobial properties. For instance:

  • Antibacterial Studies : Compounds similar to this compound have shown effectiveness against various bacterial strains including Mycobacterium smegmatis and Pseudomonas aeruginosa .
  • Antifungal Properties : Some studies report antifungal activities against strains like Candida albicans.

Anticancer Potential

Recent studies have explored the anticancer potential of quinoline derivatives:

  • Breast Cancer Activity : this compound has been investigated for its ability to inhibit cancer cell proliferation in breast cancer models .
  • Mechanism of Action : The proposed mechanism involves the induction of apoptosis in cancer cells through various pathways including oxidative stress and modulation of cell cycle regulators.

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of hexahydroquinoline derivatives:

  • Methodology : Various derivatives were tested against a panel of bacteria and fungi.
  • Findings : Compounds exhibited varying degrees of inhibition with some showing MIC values as low as 6.25 µg/mL against Mycobacterium smegmatis .

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer properties:

  • Experimental Design : The compound was tested in vitro on breast cancer cell lines.
  • Results : Significant cytotoxic effects were observed at specific concentrations with an emphasis on its potential as a lead compound for further development .

Mechanism of Action

The mechanism of action of Ethyl 7-(4-chlorophenyl)-4-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Analogues and Substituent Variations

The following compounds share the hexahydroquinoline core but differ in substituents, leading to variations in electronic, steric, and biological properties:

Compound Name Substituents (Positions) Key Structural Differences vs. Target Compound Biological/Physical Implications References
Ethyl 4-(4-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate 4-Fluorophenyl (C4), 2,7,7-trimethyl Fluorine (vs. Cl) at C7; additional methyl groups Increased electronegativity, reduced steric bulk
Ethyl 4-(3,4-dimethoxyphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate 3,4-Dimethoxyphenyl (C4), 4-methoxyphenyl (C7) Di-methoxy (vs. single methoxy) at C4; no Cl at C7 Enhanced electron-donating effects, altered solubility
Ethyl 4-(5-bromo-2-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate 5-Bromo-2-hydroxyphenyl (C4) Bromine and hydroxyl (vs. methoxy) at C4 Higher molecular weight, H-bonding capability
Ethyl 4-(3-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate 3-Hydroxyphenyl (C4) Hydroxyl (vs. methoxy) at C4 Increased polarity, potential for oxidation
Ethyl 4-[4-(diethylamino)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate 4-(Diethylamino)phenyl (C4) Amino group (vs. methoxy) at C4 Basic character, altered charge state at physiological pH
Ethyl 4-(4-chlorophenyl)-2-methyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate Tetrahydroquinoline core (vs. hexahydro) Reduced ring saturation (C5-C8) Increased rigidity, altered conformational dynamics

Electronic and Steric Effects

  • Methoxy vs. Hydroxyl : The 2-methoxyphenyl group (target) offers moderate electron donation without the H-bonding capacity of hydroxyl groups in , balancing lipophilicity and solubility.
  • Amino Groups: The diethylamino substituent in introduces basicity, which may improve water solubility but reduce blood-brain barrier permeability.

Conformational Dynamics

  • Ring Puckering: Hexahydroquinoline derivatives exhibit chair-like conformations, as observed in crystallographic studies . The tetrahydroquinoline analogue lacks the full puckering flexibility of the hexahydro core, impacting interactions with biological targets.
  • Hydrogen Bonding : Compounds with hydroxyl groups (e.g., ) form intramolecular H-bonds, stabilizing specific conformations and enhancing crystallinity .

Pharmacological Potential

  • Calcium Modulation: Dihydropyridine derivatives (e.g., ) are known calcium channel blockers, but the hexahydroquinoline core in the target compound may target different ion channels due to steric hindrance from the 4-chlorophenyl group.
  • Antimicrobial Activity : Bromine-substituted analogues show enhanced antibacterial activity compared to the target compound, likely due to heavier halogen reactivity.

Physicochemical Properties

  • Solubility : The ethyl carboxylate in the target compound improves aqueous solubility (logP ~2.5) compared to methyl esters (e.g., ).
  • Thermal Stability : Crystallographic data indicate higher melting points for compounds with halogen substituents (e.g., 4-chlorophenyl: ~180°C vs. 4-fluorophenyl: ~165°C).

Biological Activity

Ethyl 7-(4-chlorophenyl)-4-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound belonging to the quinoline family. This compound is notable for its diverse biological activities, which have been the subject of various studies aimed at understanding its potential therapeutic applications.

Chemical Structure and Properties

The compound features a quinoline core with multiple substituents that influence its biological activity. The presence of a chlorophenyl and methoxyphenyl group enhances its lipophilicity and may contribute to its interaction with biological targets. The molecular formula is C25H24ClN1O4C_{25}H_{24}ClN_1O_4, and it has a molecular weight of approximately 445.92 g/mol.

Anticancer Activity

Research indicates that quinoline derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds similar to this compound can inhibit cancer cell proliferation through various mechanisms:

  • Apoptosis Induction : These compounds have been found to promote programmed cell death in cancer cells.
  • Cell Cycle Arrest : They can interfere with the cell cycle, leading to growth inhibition.

A study highlighted that certain quinoline derivatives demonstrated IC50 values in the low micromolar range against various cancer cell lines, indicating potent anticancer activity .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial effects. Quinoline derivatives are known for their ability to combat both Gram-positive and Gram-negative bacteria. In vitro studies have shown that similar compounds can effectively inhibit bacterial growth:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AEscherichia coli15 µg/mL
Compound BStaphylococcus aureus10 µg/mL

These results suggest that this compound may possess similar antimicrobial properties .

Anti-inflammatory Activity

Inflammation-related diseases are another area where this compound shows promise. Studies have indicated that quinoline derivatives can inhibit pro-inflammatory cytokines and enzymes such as COX-2. This inhibition can lead to reduced inflammation and pain relief in conditions such as arthritis and other inflammatory disorders .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer progression and inflammation.
  • Receptor Modulation : It could modulate receptors associated with pain and inflammation.
  • Oxidative Stress Reduction : Some studies suggest that quinoline derivatives can enhance antioxidant defenses within cells .

Case Studies

  • Anticancer Study : A study conducted on various quinoline derivatives showed promising results in inhibiting cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The derivatives exhibited a dose-dependent response with significant cytotoxicity observed at higher concentrations .
  • Antimicrobial Evaluation : In a comparative study of different quinoline compounds against bacterial strains like E. coli and S. aureus, ethyl 7-(4-chlorophenyl)-4-(2-methoxyphenyl)-2-methyl-5-oxo demonstrated effective inhibitory action with lower MIC values compared to standard antibiotics .

Q & A

Q. What are the optimized synthetic routes for this compound, and how can reaction conditions be tailored to improve yield?

The synthesis of hexahydroquinoline derivatives typically employs the Hantzsch dihydropyridine synthesis , adapted for polycyclic frameworks. Key steps include:

  • Cyclocondensation : Reacting substituted β-ketoesters (e.g., ethyl acetoacetate) with aldehydes (e.g., 4-chlorobenzaldehyde) and ammonia derivatives under reflux in ethanol or acetic acid .
  • Catalysis : Lewis acids like ZnCl₂ or CeCl₃·7H₂O can enhance regioselectivity and reduce reaction time (e.g., 80°C, 6–8 hours) .
  • Substituent Tuning : The 2-methoxyphenyl group at position 4 requires careful control of steric hindrance; using microwave-assisted synthesis may improve efficiency .

Table 1 : Example Synthesis Parameters (Adapted from Analogous Compounds)

ComponentConditionsYield (%)Reference
Ethyl acetoacetateReflux in ethanol, 8 hours65–72
ZnCl₂ catalysis80°C, 6 hours85
Microwave-assisted method100°C, 30 minutes78

Q. How can structural integrity be confirmed using spectroscopic and crystallographic methods?

  • X-ray Crystallography : Single-crystal analysis resolves stereochemistry and confirms substituent positions. For example, the hexahydroquinoline core adopts a boat conformation, with substituents influencing planarity .
  • Spectroscopy :
    • ¹H/¹³C NMR : Key signals include the ester carbonyl (δ ~165–170 ppm) and methoxy protons (δ ~3.8 ppm) .
    • IR : Stretching vibrations for C=O (ester: ~1720 cm⁻¹; ketone: ~1680 cm⁻¹) .

Q. What initial biological screening approaches are recommended for this compound?

  • Antimicrobial Assays : Disk diffusion or microdilution methods against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
  • Enzyme Inhibition : Test modulatory effects on acetylcholinesterase or cyclooxygenase-2 (COX-2) using spectrophotometric assays .

Advanced Research Questions

Q. How can contradictions in biological activity data across substituent analogs be resolved?

Discrepancies often arise from substituent electronic effects or stereochemical variations :

  • Comparative Studies : Synthesize analogs with halogen (Cl, Br), methoxy, or nitro groups at positions 4 and 7. Assess activity trends using dose-response curves .
  • Meta-Analysis : Cross-reference published IC₅₀ values (e.g., 4-chlorophenyl analogs show 2–3× higher antibacterial activity than fluorophenyl derivatives) .

Table 2 : Hypothetical Activity Trends (Based on Structural Analogs)

Substituent (Position 7)Antibacterial IC₅₀ (µM)Antifungal IC₅₀ (µM)
4-Chlorophenyl12.5 ± 1.218.3 ± 2.1
4-Fluorophenyl28.7 ± 3.035.6 ± 4.5

Q. What computational approaches are suitable for elucidating structure-activity relationships (SAR)?

  • Docking Simulations : Use AutoDock Vina to model interactions with target proteins (e.g., COX-2). The 4-chlorophenyl group may occupy hydrophobic pockets, while the methoxy group engages in hydrogen bonding .
  • DFT Calculations : Analyze electron density maps to predict reactivity at the 5-oxo position .

Q. How do enantiomeric differences impact pharmacological activity, and how can enantioselective synthesis be achieved?

  • Chiral Resolution : Use chiral HPLC (e.g., Chiralpak AD-H column) to separate enantiomers.
  • Activity Comparison : Test isolated enantiomers in enzyme inhibition assays. For example, the R-enantiomer may exhibit 5× higher COX-2 inhibition than the S-form due to steric alignment .

Q. What strategies ensure compound stability under varying storage and experimental conditions?

  • Thermal Stability : TGA/DSC analysis reveals decomposition thresholds (e.g., >200°C). Store at –20°C in amber vials to prevent photodegradation .
  • pH Sensitivity : Conduct stability studies in buffers (pH 2–9). The ester group hydrolyzes under alkaline conditions (pH >10) .

Q. How do substituents at positions 4 and 7 influence pharmacological activity?

  • Electron-Withdrawing Groups (e.g., Cl) : Enhance antibacterial activity by increasing membrane penetration .
  • Methoxy Groups : Improve solubility and modulate COX-2 selectivity via hydrogen bonding .

Q. Methodological Notes

  • Data Interpretation : Always cross-validate crystallographic data with spectroscopic results to resolve ambiguities.
  • Ethical Compliance : Adhere to institutional guidelines for biological testing and computational modeling.

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